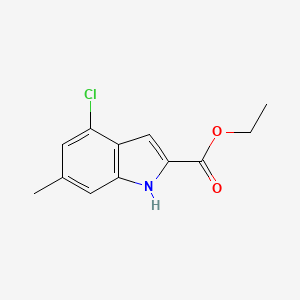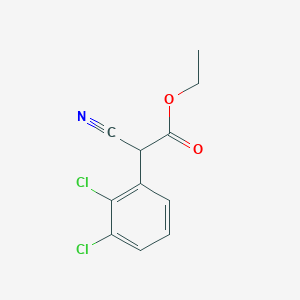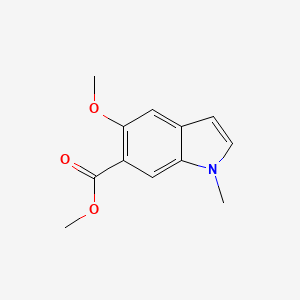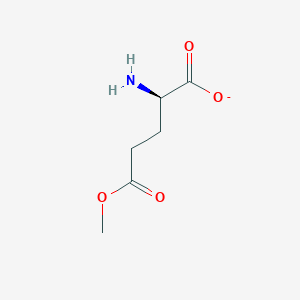
3,6-Dibromo-2-(methoxymethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-2-(methoxymethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C7H7Br2NO It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 6th positions, and a methoxymethyl group is attached to the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-(methoxymethyl)pyridine typically involves the bromination of 2-(methoxymethyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction is carefully controlled to minimize by-products and ensure the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dibromo-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding pyridine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Substitution: Formation of 3,6-disubstituted pyridine derivatives.
Oxidation: Formation of 2-(methoxymethyl)pyridine-3,6-dicarboxylic acid.
Reduction: Formation of 2-(methoxymethyl)pyridine.
Wissenschaftliche Forschungsanwendungen
3,6-Dibromo-2-(methoxymethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Dibromo-2-(methoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the methoxymethyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dibromo-2-methylpyridine: Similar structure but with a methyl group instead of a methoxymethyl group.
2,5-Dibromo-4-methylpyridine: Bromine atoms at different positions and a methyl group at the 4th position.
3,6-Dibromopyridazine: A pyridazine derivative with bromine atoms at the 3rd and 6th positions.
Uniqueness
3,6-Dibromo-2-(methoxymethyl)pyridine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C7H7Br2NO |
|---|---|
Molekulargewicht |
280.94 g/mol |
IUPAC-Name |
3,6-dibromo-2-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-4-6-5(8)2-3-7(9)10-6/h2-3H,4H2,1H3 |
InChI-Schlüssel |
INAIVPREZVHHJS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C=CC(=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)








![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)


